

An In-depth Technical Guide to the Physical Properties of 4,5-Octanediol

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Compound of Interest

Compound Name: 4,5-Octanediol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Octanediol is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups attached to adjacent carbon atoms. Its chemical structure and the presence of these hydroxyl groups confer specific physical properties that are of interest in various chemical and pharmaceutical applications. This guide provides a comprehensive overview of the known physical properties of **4,5-octanediol**, detailed experimental protocols for their determination, and a summary of its spectral characteristics.

Molecular and Chemical Identity

- IUPAC Name: octane-4,5-diol[1]
- Molecular Formula: C₈H₁₈O₂[1]
- Molecular Weight: 146.23 g/mol [1]
- CAS Number: 22607-10-9[1]
- Synonyms: DL-**4,5-Octanediol**, meso-**4,5-octanediol**, sym-DIPROPYLETHYLENE GLYCOL[2]

Physical Properties

The physical properties of **4,5-octanediol** are crucial for its handling, application, and integration into various processes. The following table summarizes the available quantitative data, which are primarily based on computational predictions.

Physical Property	Value	Source
Melting Point	Predicted: 271.56 K (-1.59 °C)	Cheméo[3]
Boiling Point	Predicted: 565.92 K (292.77 °C)	Cheméo[3]
Density	Predicted: 0.9±0.1 g/cm ³	Guidechem
Water Solubility	Predicted: log10WS = -1.92	Cheméo[3]
Octanol-Water Partition Coefficient	Predicted: logP = 1.308	Cheméo[3]
Refractive Index	Predicted: 1.451	Guidechem
Flash Point	Predicted: 116.7±7.2 °C	Guidechem

Experimental Protocols for Physical Property Determination

For rigorous scientific work, experimental determination of physical properties is essential. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- **Sample Preparation:** A small amount of dry, powdered **4,5-octanediol** is packed into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to ensure the sample is compact.[4]

- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.[5]
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.[5]
 - The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[5]
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[4]
 - The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4]
- Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

- Apparatus: A distillation apparatus or a Thiele tube setup can be used.
- Procedure (Distillation Method):
 - A small volume of **4,5-octanediol** is placed in a distillation flask.
 - The flask is heated gently.
 - The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation head.

- Note: The boiling point is dependent on the atmospheric pressure. It is standard practice to report the pressure at which the boiling point was measured.

Density Measurement

Density is the mass of a substance per unit volume.

Methodology:

- Apparatus: A pycnometer or a graduated cylinder and a precision balance are required.[6][7]
- Procedure (Graduated Cylinder Method):
 - The mass of a clean, dry graduated cylinder is accurately measured.[8]
 - A known volume of **4,5-octanediol** is added to the graduated cylinder. Care should be taken to avoid air bubbles.[6]
 - The mass of the graduated cylinder with the liquid is measured.[8]
 - The mass of the liquid is determined by subtraction.
 - The density is calculated by dividing the mass of the liquid by its volume.[6]
 - The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.[6]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

- Qualitative Assessment:
 - Place a small, measured amount (e.g., 10 mg) of **4,5-octanediol** into a test tube.[9]

- Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO).
[9]
- Vigorously shake the test tube and observe if the solid dissolves completely.[9]
- Record the observation as soluble, partially soluble, or insoluble.
- Quantitative Assessment:
 - Prepare a saturated solution of **4,5-octanediol** in the chosen solvent at a specific temperature.
 - Carefully take a known volume of the clear, saturated solution, ensuring no undissolved solid is transferred.
 - Evaporate the solvent from the known volume of the solution.
 - Weigh the remaining solid residue.
 - Calculate the solubility in terms of g/100 mL or mol/L.

Spectral Data

Spectroscopic data is indispensable for the structural elucidation and identification of **4,5-octanediol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **4,5-octanediol** is expected to show signals corresponding to the different types of protons in the molecule. Key features would include signals for the hydroxyl (-OH) protons, the methine protons (-CHOH), and the methylene (-CH₂) and methyl (-CH₃) protons of the alkyl chains. The exact chemical shifts and splitting patterns would depend on the solvent and the specific stereoisomer (meso or DL). A ^1H NMR spectrum is available on SpectraBase.[2]
- ^{13}C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. For **4,5-octanediol**, distinct signals would be expected for the carbons bearing the hydroxyl

groups and for the different carbons in the propyl chains. The number of signals will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **4,5-octanediol** would be characterized by a broad absorption band in the region of 3200-3600 cm^{-1} , which is indicative of the O-H stretching vibration of the hydroxyl groups. Strong C-H stretching vibrations would be observed around 2850-3000 cm^{-1} . The C-O stretching vibration would appear in the 1000-1200 cm^{-1} region. An FTIR spectrum is available on PubChem.^[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For **4,5-octanediol**, the molecular ion peak (M^+) would be expected at m/z 146. Common fragmentation patterns for diols include the loss of water ($M-18$) and cleavage of the C-C bond between the two hydroxyl-bearing carbons. GC-MS data is available on PubChem.^[1]

Logical Workflow for Synthesis and Purification

As a simple diol, **4,5-octanediol** is not typically involved in complex biological signaling pathways. However, a logical workflow for its synthesis and purification is highly relevant for researchers. A common synthetic route is the dihydroxylation of an alkene, in this case, 4-octene.



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Caption: Synthesis and purification workflow for **4,5-Octanediol**.

Conclusion

This technical guide provides a thorough overview of the physical properties of **4,5-octanediol**, catering to the needs of researchers and professionals in drug development. While many of the currently available physical property data are predictive, the detailed experimental protocols provided herein offer a solid foundation for their empirical determination. The summarized spectral data and the logical workflow for synthesis and purification further contribute to a comprehensive understanding of this compound. For any application, it is recommended to supplement the predicted values with experimentally determined data to ensure accuracy and reliability.

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